molecular formula C18H20N6O4S B10991895 ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10991895
M. Wt: 416.5 g/mol
InChI Key: KSCPZOHJRIILQD-UHFFFAOYSA-N
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Description

Ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a combination of pyrazole, pyridazine, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Pyridazine Ring: The pyridazine ring is formed by the condensation of a dihydropyridine derivative with hydrazine.

    Preparation of Thiazole Ring: The thiazole ring is synthesized by the cyclization of a thioamide with an α-haloketone.

    Coupling Reactions: The individual rings are then coupled through acylation and esterification reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.

    Materials Science: The compound’s unique ring systems make it a candidate for the development of novel materials with specific properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share similar heterocyclic structures and are known for their broad range of biological activities.

    Pyrazole Derivatives: Compounds like celecoxib and deracoxib, which are used as anti-inflammatory agents.

    Thiazole Derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

Ethyl [2-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of three different heterocyclic rings, which may confer distinct biological and chemical properties not found in simpler compounds.

Properties

Molecular Formula

C18H20N6O4S

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H20N6O4S/c1-4-28-17(27)8-13-10-29-18(19-13)20-15(25)9-23-16(26)6-5-14(22-23)24-12(3)7-11(2)21-24/h5-7,10H,4,8-9H2,1-3H3,(H,19,20,25)

InChI Key

KSCPZOHJRIILQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3C(=CC(=N3)C)C

Origin of Product

United States

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